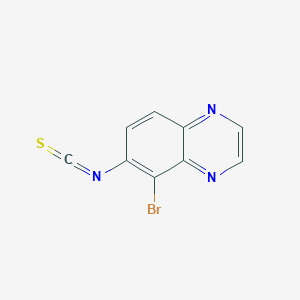

5-Bromo-6-isothiocyanatoquinoxaline

Vue d'ensemble

Description

Le 5’-fluoroindirubinoxime est un composé organique synthétique connu pour ses effets inhibiteurs puissants sur la tyrosine kinase 3 de type FMS (FLT3). Ce composé est un dérivé de l’indirubine, un isomère naturel de l’indigo.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du 5’-fluoroindirubinoxime implique généralement les étapes suivantes :

Matières Premières : La synthèse commence avec l’indirubine et des réactifs contenant du fluor.

Conditions de Réaction : La réaction est effectuée dans des conditions contrôlées, impliquant souvent l’utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la réaction.

Formation d’Oxime : L’introduction du groupe oxime est réalisée par la réaction de l’indirubine avec des dérivés d’hydroxylamine en conditions acides ou basiques

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, le processus de synthèse peut être mis à l’échelle en utilisant des techniques de synthèse organique standard. La clé est de maintenir la pureté et le rendement du composé en contrôlant soigneusement les paramètres de réaction et les étapes de purification .

Analyse Des Réactions Chimiques

Types de Réactions : Le 5’-fluoroindirubinoxime subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier le groupe oxime, conduisant à la formation d’amines.

Substitution : L’atome de fluor dans le composé peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures et les nucléophiles sont utilisés pour les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des amines .

4. Applications de la Recherche Scientifique

Le 5’-fluoroindirubinoxime a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de la substitution du fluor sur les dérivés de l’indirubine.

Biologie : Le composé est étudié pour ses effets inhibiteurs sur FLT3, ce qui en fait un candidat potentiel pour le traitement du cancer, en particulier de la leucémie

Médecine : Des recherches sont en cours pour explorer son potentiel thérapeutique dans d’autres maladies, notamment les affections inflammatoires et les maladies neurodégénératives.

Industrie : Les propriétés uniques du composé le rendent précieux dans le développement de nouveaux produits pharmaceutiques et de sondes chimiques

Applications De Recherche Scientifique

Organic Synthesis

5-BIQ serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing other compounds. The presence of the isothiocyanate group enables it to undergo nucleophilic substitutions, facilitating the formation of thioureas and other derivatives.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Isothiocyanatoquinoxaline | Lacks bromine substitution | Exhibits distinct biological activity |

| 5-Chloro-6-isothiocyanatoquinoxaline | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |

| 5-Bromoquinoxaline | Lacks isothiocyanate group | Primarily used as a precursor in organic synthesis |

| 2-Amino-3-bromoquinoxaline | Contains amino group | Enhanced solubility and potential biological activity |

Medicinal Chemistry

The compound has shown promise in various biological activities, particularly as an inhibitor of specific enzymes and receptors. Research indicates potential anticancer properties, with studies focusing on its ability to inhibit protein kinases involved in cancer pathways. This suggests that 5-BIQ may play a role in drug development aimed at targeting cancer.

Case Study: Anticancer Activity

A study demonstrated that 5-BIQ exhibits significant inhibitory effects on certain cancer cell lines, leading to reduced proliferation and increased apoptosis. The compound's mechanism of action appears to involve the disruption of signaling pathways critical for tumor growth.

Pharmacological Studies

In addition to its anticancer potential, 5-BIQ has been investigated for its effects on other biological targets. Its structural features suggest interactions with various receptors that could be leveraged in pharmacology.

Notable Findings

- Inhibition of Kinases : Research has revealed that 5-BIQ can inhibit specific kinases associated with cancer progression.

- Receptor Interactions : The compound has been studied for its binding affinities to receptors involved in inflammatory responses.

Toxicological Considerations

While exploring the applications of 5-BIQ, it is crucial to consider its toxicological profile. The compound is classified as toxic if swallowed and can cause skin irritation, necessitating careful handling during research and application.

Mécanisme D'action

Le principal mécanisme d’action du 5’-fluoroindirubinoxime implique l’inhibition de FLT3. Cette inhibition perturbe les voies de signalisation qui favorisent la prolifération et la survie cellulaire, conduisant à l’induction de l’apoptose dans les cellules cancéreuses. Le composé affecte également d’autres cibles moléculaires, notamment le récepteur du facteur de croissance endothélial vasculaire 2 (VEGFR2) et la kinase Aurora A, contribuant à son activité antitumorale .

Composés Similaires :

Indirubine : Le composé parent du 5’-fluoroindirubinoxime, connu pour ses propriétés anti-inflammatoires et anticancéreuses.

5-Fluoroindirubine : Un autre dérivé fluoré ayant des effets inhibiteurs similaires sur les kinases.

Indirubine-3’-monoxime : Un dérivé ayant des effets inhibiteurs puissants sur les kinases dépendantes des cyclines

Unicité : Le 5’-fluoroindirubinoxime se distingue par sa haute sélectivité et sa puissance contre FLT3, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée. Sa structure chimique unique, comprenant à la fois des groupes fluor et oxime, contribue à son profil pharmacologique distinct .

Comparaison Avec Des Composés Similaires

Indirubin: The parent compound of 5’-fluoroindirubinoxime, known for its anti-inflammatory and anti-cancer properties.

5-Fluoroindirubin: Another fluorinated derivative with similar inhibitory effects on kinases.

Indirubin-3’-monoxime: A derivative with potent inhibitory effects on cyclin-dependent kinases

Uniqueness: 5’-Fluoroindirubinoxime stands out due to its high selectivity and potency against FLT3, making it a promising candidate for targeted cancer therapy. Its unique chemical structure, featuring both fluorine and oxime groups, contributes to its distinct pharmacological profile .

Activité Biologique

5-Bromo-6-isothiocyanatoquinoxaline (C9H4BrN3S) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its chemical properties, synthesis, and biological effects as reported in various studies.

- Molecular Formula : C9H4BrN3S

- Molecular Weight : 266.12 g/mol

- CAS Number : 134892-46-9

- Purity : >95% (HPLC)

- Appearance : Brick red to white crystalline solid .

Synthesis

The synthesis of this compound typically involves the reaction of 6-amino-5-bromoquinoxaline with thiophosgene. The process yields a high purity product, characterized by various analytical techniques including NMR and mass spectrometry. The typical yield from this synthesis is reported to be around 90% .

Biological Activity

This compound exhibits several biological activities that have been explored in various studies:

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in tumor growth.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

- Bacterial Inhibition : Recent research indicates that this compound possesses antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

- Study Findings : In a study assessing the antibacterial efficacy of quinoxaline derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA .

Anti-inflammatory Effects

- Mechanism : The compound has been implicated in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

- Research Evidence : Experimental models have shown that treatment with this compound can lead to decreased levels of TNF-alpha and IL-6 in inflammatory conditions .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

5-bromo-6-isothiocyanatoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMXQMOFAYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403506 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-46-9, 132356-31-1 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-6-isothiocyanatoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.